molecular formula C14H9F3O3 B6365327 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261915-58-5

2-(3-Trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6365327
CAS RN: 1261915-58-5
M. Wt: 282.21 g/mol
InChI Key: UPTGLNWCPHYCAC-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% (TFMPA) is a phenylbenzoic acid derivative with three trifluoromethoxy groups attached to the phenyl ring. It is a white solid that is soluble in organic solvents and has a melting point of 77-80°C. TFMPA is a versatile compound with a wide range of applications in scientific research and laboratory experiments.

Mechanism of Action

2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% is a trifluoromethylated phenylbenzoic acid derivative, which has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are hormones that regulate inflammation and pain. By inhibiting the activity of COX-2, 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and reduce the risk of cardiovascular disease. Additionally, 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% has been found to be an effective antioxidant, scavenging reactive oxygen species and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% in laboratory experiments include its low cost, its versatility, and its ability to be synthesized in a short amount of time. The main limitation of using 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% is its low solubility in water, which can limit its use in certain experiments.

Future Directions

Future research on 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% could focus on its potential applications in the development of new pharmaceuticals, pesticides, and dyes. Additionally, further research could be conducted on its effects on cancer cells and cardiovascular disease. Additionally, researchers could investigate the potential of 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% as an antioxidant, as well as its ability to modulate inflammation and pain. Finally, further research could be conducted on the synthesis of 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% and its potential to be used as a catalyst in organic reactions.

Synthesis Methods

2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized from the reaction of 3-trifluoromethoxybenzaldehyde and p-nitrophenylacetic acid in the presence of a base, such as sodium hydroxide. The reaction is conducted in an aqueous solution at room temperature, and yields a 95% pure product.

Scientific Research Applications

2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% is used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a reagent in the synthesis of fluorescent molecules and as a fluorescent indicator in analytical chemistry. Additionally, 2-(3-Trifluoromethoxyphenyl)benzoic acid, 95% is used as a catalyst in organic reactions, such as the Heck reaction, and as a ligand in coordination chemistry.

properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(18)19/h1-8H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTGLNWCPHYCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681364
Record name 3'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Trifluoromethoxyphenyl)benzoic acid

CAS RN

1261915-58-5
Record name 3'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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